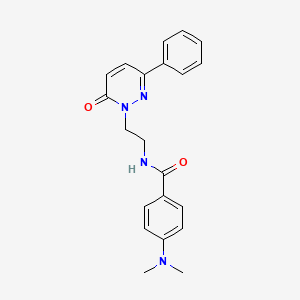
4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a pyridazine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₁₆N₄O₃
- Molecular Weight : 348.4 g/mol
- CAS Number : 1209460-58-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of the pyridazinone core through cyclization reactions.
- Introduction of the phenyl group via phenylating agents.
- Alkylation to attach the ethyl linker.
- Formation of the amide bond through reaction with appropriate acyl chlorides.
Anticancer Activity
Research has indicated that derivatives of pyridazine, including our target compound, exhibit notable anticancer properties. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses .
Inhibition of Fatty Acid Binding Protein (FABP4)
The compound has also been evaluated for its inhibitory effects on FABP4, a target implicated in obesity and diabetes. In vitro assays revealed an IC₅₀ value of approximately 2.97 µM, indicating potent inhibitory activity compared to arachidonic acid, which serves as a positive control . This suggests potential therapeutic applications in metabolic disorders.
Larvicidal and Fungicidal Activities
Additionally, preliminary bioassays have shown that related compounds exhibit larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L. The larvicidal efficacy reached up to 100% at this concentration . Furthermore, some derivatives demonstrated fungicidal activity against various fungal strains, highlighting their potential in agricultural applications.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridazine derivatives found that one particular derivative exhibited a significant reduction in tumor size in xenograft models. The compound was administered at doses corresponding to its IC₅₀ values derived from in vitro studies, leading to a marked decrease in tumor growth rates compared to untreated controls .
Case Study 2: FABP4 Inhibition
In another investigation focused on metabolic diseases, the compound was subjected to molecular docking studies to elucidate its binding affinity to FABP4. The results indicated strong interactions with key residues within the binding pocket, corroborating the observed biological activity .
Research Findings Summary
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-24(2)18-10-8-17(9-11-18)21(27)22-14-15-25-20(26)13-12-19(23-25)16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKXXTXBJXFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














